molecular formula C10H14N2O2 B13878650 methyl N-amino-N-(2-ethylphenyl)carbamate

methyl N-amino-N-(2-ethylphenyl)carbamate

Cat. No.: B13878650
M. Wt: 194.23 g/mol
InChI Key: CUYNSTMHUKDEFB-UHFFFAOYSA-N
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Description

Methyl N-amino-N-(2-ethylphenyl)carbamate is an organic compound with the molecular formula C10H13NO2. It is a type of carbamate, which is a functional group characterized by the presence of a carbamic acid derivative. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-amino-N-(2-ethylphenyl)carbamate typically involves the reaction of 2-ethylphenylamine with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-ethylphenylamine+methyl chloroformatemethyl N-amino-N-(2-ethylphenyl)carbamate+HCl\text{2-ethylphenylamine} + \text{methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 2-ethylphenylamine+methyl chloroformate→methyl N-amino-N-(2-ethylphenyl)carbamate+HCl

Industrial Production Methods

Industrial production of carbamates often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-amino-N-(2-ethylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Methyl N-amino-N-(2-ethylphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug design and development.

    Industry: Utilized in the production of pesticides, fungicides, and herbicides.

Mechanism of Action

The mechanism of action of methyl N-amino-N-(2-ethylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(2-ethylphenyl)carbamate
  • Ethyl N-(2-ethylphenyl)carbamate
  • Methyl N-(2,6-diethylphenyl)carbamate

Uniqueness

Methyl N-amino-N-(2-ethylphenyl)carbamate is unique due to the presence of both an amino group and a carbamate group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl N-amino-N-(2-ethylphenyl)carbamate

InChI

InChI=1S/C10H14N2O2/c1-3-8-6-4-5-7-9(8)12(11)10(13)14-2/h4-7H,3,11H2,1-2H3

InChI Key

CUYNSTMHUKDEFB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N(C(=O)OC)N

Origin of Product

United States

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